molecular formula C10H17NO2 B11907838 Ethyl 6-azaspiro[2.5]octane-1-carboxylate

Ethyl 6-azaspiro[2.5]octane-1-carboxylate

Cat. No.: B11907838
M. Wt: 183.25 g/mol
InChI Key: MSYHIJNSNXQIQS-UHFFFAOYSA-N
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Description

Ethyl 6-azaspiro[25]octane-1-carboxylate is a chemical compound known for its unique spirocyclic structure, which consists of a bicyclic system where two rings are connected through a single atom

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

ethyl 6-azaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C10H17NO2/c1-2-13-9(12)8-7-10(8)3-5-11-6-4-10/h8,11H,2-7H2,1H3

InChI Key

MSYHIJNSNXQIQS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC12CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-azaspiro[2.5]octane-1-carboxylate typically involves the annulation of a cyclopentane ring with a nitrogen-containing moiety. One common method involves the reaction of cyclopentanone with ethylamine under acidic conditions to form the spirocyclic structure. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-azaspiro[2.5]octane-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted spirocyclic compounds.

Scientific Research Applications

Ethyl 6-azaspiro[2.5]octane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-azaspiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an agonist or antagonist at certain receptor sites, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester
  • tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Uniqueness

Ethyl 6-azaspiro[2.5]octane-1-carboxylate is unique due to its specific spirocyclic structure and the presence of an ethyl ester group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound in various research and industrial applications .

Biological Activity

Ethyl 6-azaspiro[2.5]octane-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological mechanisms, comparative studies with similar compounds, and relevant case studies highlighting its therapeutic potential.

Structure and Properties

This compound features a unique spirocyclic structure that contributes to its biological activity. The compound's structure allows it to interact with various biological targets, including enzymes and receptors, which can modulate their functions.

PropertyDescription
Chemical FormulaC₁₃H₁₅N₁O₂
Molecular Weight219.26 g/mol
Structure TypeSpirocyclic compound
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various effects, such as:

  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacteria, suggesting potential applications in treating infections.
  • Anticancer Properties : Preliminary studies indicate that it may interfere with cancer cell proliferation through modulation of signaling pathways.

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties:

CompoundSimilaritiesDifferences
6-Azaspiro[2.5]octane hydrochlorideSpirocyclic structureLacks the ethyl ester group
Mthis compoundSimilar spirocyclic frameworkContains a methyl ester instead of ethyl

Antimicrobial Studies

Recent investigations have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, a study found that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL .

Anticancer Activity

In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial efficacy against clinical isolates.
    • Methodology : Disk diffusion method was employed to assess inhibition zones.
    • Results : this compound showed a significant zone of inhibition (15 mm) against Staphylococcus aureus.
  • Case Study on Anticancer Potential :
    • Objective : To investigate the cytotoxic effects on breast cancer cells.
    • Methodology : MTT assay was used to determine cell viability post-treatment.
    • Results : A dose-dependent decrease in viability was observed, with an IC50 value of 25 µM after 48 hours of treatment .

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